![molecular formula C27H38N4OS B2863482 N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477300-33-7](/img/structure/B2863482.png)
N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a complex organic compound. It contains an adamantane core, which is a type of diamondoid, meaning it has a structure similar to a portion of the diamond lattice . Attached to this core is a carboxamide group, a triazole ring, and a diethylphenyl group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, adamantane derivatives are often synthesized via carbocation or radical intermediates . The synthesis of substituted adamantanes is frequently achieved via these intermediates, which have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis
The molecular formula of this compound is C27H38N4OS . It contains an adamantane core, a type of diamondoid, meaning it has a structure similar to a portion of the diamond lattice . Attached to this core is a carboxamide group, a triazole ring, and a diethylphenyl group .Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs)
Research demonstrates the utility of adamantane derivatives in constructing metal-organic frameworks (MOFs). For instance, functionalized adamantane tectons, when combined with copper(II) and carboxylate ligands, lead to the formation of unique MOFs exhibiting potential for applications in gas storage, separation, and catalysis due to their porous structures and chemical stability (Senchyk et al., 2013).
Antimicrobial and Anti-inflammatory Agents
Adamantane-based triazoles have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds have shown potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, some of these derivatives exhibit anti-inflammatory properties, indicating their potential as therapeutic agents (Al-Abdullah et al., 2014).
Advanced Polymeric Materials
The synthesis of new polyamides containing adamantyl and diamantyl moieties has been explored, revealing that these polymers possess medium inherent viscosities, high tensile strength, and excellent thermal stability. These properties make them suitable for high-performance applications in electronics, aerospace, and automotive industries, where materials with superior mechanical and thermal properties are required (Chern et al., 1998).
Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives have been investigated for their in vitro antimicrobial activity and in vivo hypoglycemic effects. These studies reveal that certain derivatives can significantly reduce serum glucose levels in diabetic rats, suggesting potential applications in the treatment of diabetes (Al-Wahaibi et al., 2017).
Catalysis
The catalytic synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride has been demonstrated, providing a method for obtaining these compounds with high yields. These adamantane derivatives may find applications in pharmaceutical synthesis and material science as intermediates or final products (Shishkin et al., 2020).
Propiedades
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4OS/c1-4-10-33-26-30-29-23(31(26)24-21(5-2)8-7-9-22(24)6-3)17-28-25(32)27-14-18-11-19(15-27)13-20(12-18)16-27/h7-9,18-20H,4-6,10-17H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFXFKZUCLCIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC=C2CC)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

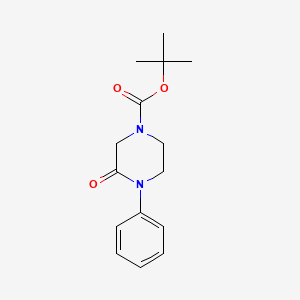
![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)
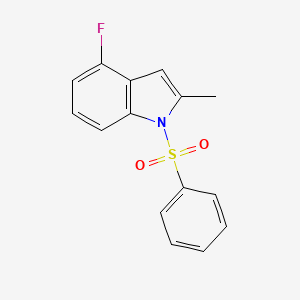
![4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2863406.png)
![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B2863407.png)
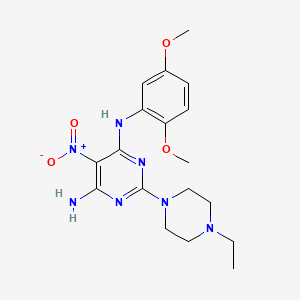
![[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite](/img/structure/B2863410.png)
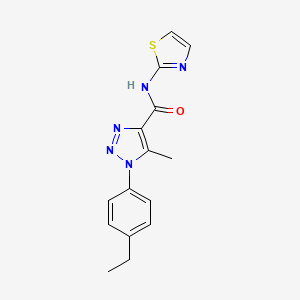
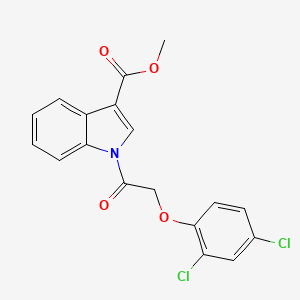
![N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2863413.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one](/img/structure/B2863419.png)
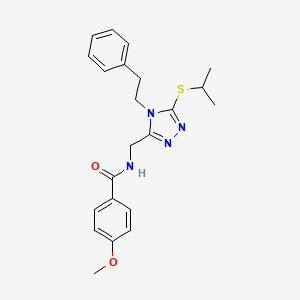
![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)